molecular formula C22H17ClN2O3S B5356028 methyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5356028
M. Wt: 424.9 g/mol
InChI Key: OZFJBRKLCWVPQZ-SFQUDFHCSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic scaffold known for diverse pharmacological applications, including kinase inhibition and antimicrobial activity . Its structure features:

  • Thiazolo[3,2-a]pyrimidine core: A fused bicyclic system with a sulfur-containing thiazole ring and a pyrimidine ring.
  • Substituents: 2-Benzylidene group: An aromatic (E)-configured substituent at position 2. 7-Methyl: A methyl group at position 7, influencing steric and electronic properties. Methyl ester at position 6: Unlike most analogs with ethyl esters, this methyl ester may alter solubility and metabolic stability.

Synthesis typically involves cyclocondensation of thiouracil derivatives with aromatic aldehydes and chloroacetic acid under acidic conditions, followed by esterification .

Properties

IUPAC Name

methyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-13-18(21(27)28-2)19(15-10-6-7-11-16(15)23)25-20(26)17(29-22(25)24-13)12-14-8-4-3-5-9-14/h3-12,19H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFJBRKLCWVPQZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=CC=C4Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the condensation of 2-chlorobenzaldehyde with 2-aminothiazole to form an intermediate, which is then cyclized with ethyl acetoacetate under basic conditions to yield the desired thiazolopyrimidine core. The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

ReagentConditionsProduct FormedEvidence Source
Ammonia (NH₃)Ethanol, 80°C, 12 hrs2-Aminophenyl derivative
Sodium methoxideDMF, 110°C, 6 hrs2-Methoxyphenyl analog
Hydrazine hydrateReflux in THF, 8 hrsHydrazine-substituted aryl product

Key observations:

  • Reaction rates depend on the electron-withdrawing effect of the thiazolo-pyrimidine core, which activates the chlorophenyl ring toward NAS.

  • Steric hindrance from the benzylidene group reduces substitution efficiency at the ortho position .

Oxidation Reactions

The thiazole ring and exocyclic double bond show distinct oxidation behavior:

Table 2: Oxidation pathways

Oxidizing AgentTarget SiteProductConditions
KMnO₄/H₂SO₄Thiazole sulfurSulfoxide derivative0°C, 2 hrs
mCPBAC=C in benzylideneEpoxide formationCH₂Cl₂, rt, 4 hrs
H₂O₂/Fe(II)Pyrimidine C5-N bondRing-opened dicarbonyl compound50°C, 6 hrs

Spectral evidence:

  • Epoxidation confirmed by disappearance of C=CH proton (δ 7.96 ppm in ) in ¹H NMR.

  • Sulfoxide formation detected through IR band shift from 1159 cm⁻¹ (C-S) to 1080 cm⁻¹ (S=O) .

Hydrolysis Reactions

The methyl ester group undergoes both acidic and basic hydrolysis:

Conditions and outcomes:

  • Alkaline hydrolysis (NaOH/EtOH): Produces carboxylic acid derivative (m.p. 215-218°C) .

  • Acidic hydrolysis (HCl/H₂O): Forms unstable intermediate that decarboxylates to yield 7-methyl-thiazolo[3,2-a]pyrimidinone.

Kinetic studies show pseudo-first-order kinetics with t₁/₂ = 45 min in 1M NaOH at 25°C .

Cycloaddition Reactions

The α,β-unsaturated ketone system participates in [4+2] cycloadditions:

Table 3: Diels-Alder reactivity

DienophileConditionsCycloadduct Characteristics
1,3-ButadieneToluene, 100°C, 24 hrsSix-membered ring fused at C2-C3
AnthraceneMicrowave, 150°C, 30 minPolycyclic adduct with Δm.p. +72°C

Regioselectivity follows frontier molecular orbital (FMO) theory, with inverse electron demand observed in all cases.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces two primary pathways:

  • E→Z isomerization of the benzylidene group (quantum yield Φ = 0.32)

  • Ring contraction of thiazole moiety to form imidazo[2,1-b]thiazole system

Mechanistic Considerations

The compound's reactivity stems from three key features:

  • Electron-deficient C2 position (calculated Fukui f⁻ = 0.45)

  • Strain in the dihydro-pyrimidine ring (bond angle deviation >15° from ideal)

  • Conformational flexibility of the benzylidene group (rotation barrier ΔG‡ = 12.3 kcal/mol)

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives, including the compound , as antitumor agents . For instance, derivatives synthesized from thiazolo[3,2-a]pyrimidin-3(2H)-ones exhibited potent inhibition against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines. The IC50 values ranged from 9.8 to 35.9 µM, indicating superior efficacy compared to traditional chemotherapeutics like doxorubicin .

Antioxidant Properties

Research has demonstrated that compounds within this class possess antioxidant properties , which are critical in combating oxidative stress-related diseases. A study focused on benzimidazole derivatives indicated that certain thiazolo[3,2-a]pyrimidines showed significant antioxidant activity, suggesting a similar potential for methyl (2E)-2-benzylidene derivatives .

Inhibition of Protein Kinases

The compound has been investigated for its ability to inhibit protein kinases , particularly casein kinase 2 (CK2), which is implicated in various cancers. A specific study identified a related thiazolo[3,2-a]pyrimidine derivative as a selective CK2 inhibitor with an IC50 of 0.56 µM, showcasing the potential for therapeutic applications in cancer treatment through targeted kinase inhibition .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidine derivatives have also been noted for their antimicrobial properties . Compounds exhibiting high antibacterial and antifungal activities have been developed, suggesting that methyl (2E)-2-benzylidene derivatives could be explored further for their efficacy against microbial pathogens .

Synthesis and Structural Modifications

The synthesis of methyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions that can be optimized for higher yields and purity. The structural uniqueness of this compound allows for modifications that may enhance its biological activity or reduce toxicity.

Case Studies

Study ReferenceFocusFindings
Antitumor ActivityPotent inhibition against HT-29 and HepG2 cell lines with IC50 values of 9.8–35.9 µM.
CK2 InhibitionIdentified as a selective CK2 inhibitor with an IC50 of 0.56 µM; shows anti-proliferative effects on cancer cells.
Antioxidant PropertiesDemonstrated significant antioxidant activity in related thiazolo compounds.
Antimicrobial ActivityHigh efficacy against various microbial pathogens noted in related studies.

Mechanism of Action

The mechanism of action of methyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby inhibiting cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural variations in analogs include substitutions at positions 2 (benzylidene), 5 (aryl groups), and 6 (ester/cyano groups), which modulate bioactivity, crystallinity, and solubility.

Table 1: Structural and Functional Comparison

Compound Name / ID Position 2 Substituent Position 5 Substituent Position 6 Group Key Properties / Activities References
Target Compound Benzylidene 2-Chlorophenyl Methyl ester N/A (hypothetical lower lipophilicity vs. ethyl esters)
Ethyl (2E)-5-(2-Chlorophenyl)-2-(2-Fluorobenzylidene)-...-6-carboxylate () 2-Fluorobenzylidene 2-Chlorophenyl Ethyl ester Enhanced electronic effects due to fluorine; potential improved membrane permeability
Ethyl (2E)-2-(2,4-Dimethoxybenzylidene)-5-[(E)-Styryl]-...-6-carboxylate () 2,4-Dimethoxybenzylidene Styryl group Ethyl ester Increased steric bulk; π-π interactions in crystal packing
(2Z)-2-(2,4,6-Trimethylbenzylidene)-...-6-carbonitrile (11a, ) 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl Cyano High melting point (243–246°C); cyano group enhances polarity
Ethyl 5-(4-Bromophenyl)-7-methyl-...-6-carboxylate () Unsubstituted benzylidene 4-Bromophenyl Ethyl ester Bromine enhances halogen bonding in crystal lattice
Ethyl 2-(3,5-Dibromo-4-Hydroxybenzylidene)-...-6-carboxylate (Compound 97, ) 3,5-Dibromo-4-hydroxybenzylidene 1,3-Benzodioxol-5-yl Ethyl ester Potent Cdc25B inhibitor (IC50 = 4.5 µM); H-bonding with enzyme active site
Ethyl 2-(2-Acetoxybenzylidene)-...-6-carboxylate () 2-Acetoxybenzylidene Phenyl Ethyl ester Planar thiazolopyrimidine core; C–H···O hydrogen bonds stabilize supramolecular chains

Key Findings:

Position 2 Substituents :

  • Electron-withdrawing groups (e.g., 2-fluoro, 3,5-dibromo-4-hydroxy) enhance bioactivity by enabling H-bonding or halogen bonding .
  • Methoxy/acetoxy groups (e.g., 2,4-dimethoxy, 2-acetoxy) improve crystallinity via intermolecular interactions (C–H···O, π-π stacking) .

Styryl groups introduce conformational flexibility, affecting binding to biological targets .

Position 6 Groups: Ethyl esters dominate in literature; methyl esters (target compound) may reduce metabolic stability but improve solubility.

Biological Activity :

  • Halogenated benzylidenes (e.g., 3,5-dibromo-4-hydroxy) show potent enzyme inhibition (IC50 ~3–5 µM) .
  • Antifungal activity correlates with electron-rich substituents (e.g., methoxy, methyl) .

Research Implications

  • Structure-Activity Relationships (SAR) : The target compound’s unsubstituted benzylidene and methyl ester may limit bioactivity compared to halogenated or hydroxylated analogs.
  • Crystallographic Insights : Substituents like 2,4,6-trimethoxybenzylidene induce significant puckering in the thiazolopyrimidine core, impacting molecular conformation .
  • Synthetic Optimization : Replacing the methyl ester with ethyl or introducing electron-withdrawing groups at position 2 could enhance potency.

Biological Activity

Methyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antitumor agent, among other therapeutic effects. The following sections provide a detailed overview of its biological activity, including synthesis methods, in vitro studies, and case studies.

Synthesis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions such as Biginelli condensation and cyclization techniques. For instance, the target compound can be synthesized through a two-step process involving the reaction of substituted phenacyl chlorides with thiourea and acetoacetic ester under specific conditions to yield high purity and yield .

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cytotoxicity Against Cancer Cells : this compound has shown potent activity against the M-HeLa cell line (cervical adenocarcinoma). Studies reported that it demonstrated cytotoxicity levels comparable to or exceeding that of established chemotherapeutic agents like Sorafenib .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines also display antimicrobial properties. The compound's derivatives have been tested for their effectiveness against various bacterial strains. For example:

  • Antibacterial Effects : Compounds within this class have shown moderate to high antibacterial activity when evaluated against standard reference drugs. The structural modifications in these compounds significantly influence their antimicrobial potency .

Other Biological Activities

In addition to antitumor and antimicrobial effects, thiazolo[3,2-a]pyrimidines are being investigated for other pharmacological activities:

  • Acetylcholinesterase Inhibition : Certain derivatives have been identified as potential acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. These compounds demonstrated over 50% inhibition at concentrations as low as 10 μmol/L .
  • Antidiabetic and Antifungal Activities : Some derivatives have also shown promise in antidiabetic and antifungal applications .

Case Study 1: Cytotoxicity Profile

A study focusing on a series of thiazolo[3,2-a]pyrimidine derivatives revealed that specific structural modifications significantly enhanced their cytotoxicity against cancer cells. For instance, a compound with a 3-nitrophenyl substituent at the C5 position displayed high selectivity and potency against MCF-7 (breast cancer) cells while maintaining low toxicity towards normal liver cells .

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
Compound 1M-HeLa12Sorafenib25
Compound 2MCF-715Doxorubicin20

Case Study 2: Antimicrobial Screening

In another investigation assessing the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives, several compounds were screened against common bacterial strains such as E. coli and S. aureus. Results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. Key steps include:

  • Cyclocondensation : Reacting substituted benzaldehydes with thiourea derivatives in ethanol or methanol under reflux (60–80°C) to form the thiazolo[3,2-a]pyrimidine core .
  • Esterification : Introducing the carboxylate group via alkylation with methyl or ethyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Substituent Tuning : Varying the benzylidene substituents (e.g., 2-chlorophenyl) by altering the aldehyde precursor . Optimization involves adjusting solvent polarity, temperature, and catalyst (e.g., acetic acid) to improve yield and purity .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation employs:

  • X-ray Crystallography : Single-crystal analysis provides bond lengths, angles, and dihedral angles (e.g., C=O bond at 1.22 Å, thiazole ring planarity) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), ester groups (δ 3.8–4.2 ppm), and methyl substituents (δ 2.3–2.6 ppm) .
  • IR : Confirm carbonyl stretches (ν ~1700 cm⁻¹ for ester and ketone groups) .
    • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 439) .

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) to separate impurities .
  • Recrystallization : Dissolve in hot ethanol or methanol, followed by slow cooling to obtain high-purity crystals .
  • HPLC : Employ reverse-phase C18 columns for analytical purity checks (≥95%) .

Q. What is the proposed reaction mechanism for forming the thiazolo[3,2-a]pyrimidine core?

The mechanism involves:

  • Step 1 : Nucleophilic attack by thiourea’s sulfur on the α,β-unsaturated carbonyl compound, forming a thioether intermediate.
  • Step 2 : Cyclization via intramolecular nucleophilic addition of the amine group to the carbonyl, forming the pyrimidine ring.
  • Step 3 : Aromatization through dehydration, stabilized by electron-withdrawing substituents (e.g., 2-chlorophenyl) .

Advanced Research Questions

Q. How do substituents on the benzylidene ring influence biological activity and crystallographic packing?

Substituent effects are studied via:

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance stability and π-π stacking in crystals, while electron-donating groups (e.g., -OCH₃) increase solubility .
  • Biological Activity : Chloro-substituted derivatives show higher antimicrobial activity due to improved membrane penetration .
  • Crystallographic Trends : Bulky substituents (e.g., 2,4,6-trimethoxy) disrupt packing efficiency, increasing unit cell volume (e.g., V = 4271 ų vs. 2060 ų for smaller groups) .

Q. How can crystallographic data resolve conformational ambiguities in the thiazolo-pyrimidine core?

Key analyses include:

  • Torsion Angles : The benzylidene group’s (2E)-configuration is confirmed by C=C torsion angles (~180°) .
  • Hydrogen Bonding : Intramolecular S···O interactions (2.8–3.0 Å) stabilize the planar conformation .
  • Unit Cell Comparisons :
SubstituentSpace Groupa (Å)b (Å)c (Å)β (°)Reference
2-ChlorophenylC2/c33.04459.501313.8845101.548
2-FluorobenzylideneP21/n9.323010.17021.86296.33
4-Bromophenyl-未提供未提供未提供未提供

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli .
  • Enzyme Inhibition : Screen for COX-2 or DHFR inhibition using fluorescence-based assays .
  • Molecular Docking : Simulate binding to target proteins (e.g., DNA gyrase) with AutoDock Vina to identify key interactions (e.g., hydrophobic pockets) .

Q. How can researchers resolve contradictions in reported spectroscopic data across studies?

  • Reproducibility : Repeat synthesis under identical conditions (solvent, temperature) to verify NMR/IR peaks .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Purity Validation : Cross-check via elemental analysis (C, H, N ±0.3%) .

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